molecular formula C7H11NO4 B13294434 Methyl1-(carboxy)pyrrolidine-2-carboxylate

Methyl1-(carboxy)pyrrolidine-2-carboxylate

Cat. No.: B13294434
M. Wt: 173.17 g/mol
InChI Key: CFXVMEIPAOTHJZ-UHFFFAOYSA-N
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Description

Methyl1-(carboxy)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C6H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(carboxy)pyrrolidine-2-carboxylate typically involves the esterification of pyrrolidine-2-carboxylic acid. One common method is the reaction of pyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(carboxy)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyrrolidine-2-carboxylic acid.

    Reduction: Methyl1-(hydroxy)pyrrolidine-2-carboxylate.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl1-(carboxy)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl1-(carboxy)pyrrolidine-2-carboxylate exerts its effects depends on its chemical structure. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various molecular targets. The pyrrolidine ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: The parent compound without the ester group.

    Methyl1-(hydroxy)pyrrolidine-2-carboxylate: The reduced form of the ester.

    N-Methyl-2-pyrrolidone: A related compound with a similar pyrrolidine ring structure.

Uniqueness

Methyl1-(carboxy)pyrrolidine-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and potential applications compared to its analogs. The presence of both carboxylate and ester groups allows for diverse chemical transformations and interactions.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-methoxycarbonylpyrrolidine-1-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-12-6(9)5-3-2-4-8(5)7(10)11/h5H,2-4H2,1H3,(H,10,11)

InChI Key

CFXVMEIPAOTHJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)O

Origin of Product

United States

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